4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide
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Overview
Description
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzhydrazide and is characterized by the presence of a hydroxy group and a methylcyclohexylidene moiety
Preparation Methods
The synthesis of 4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide typically involves the reaction of 4-hydroxybenzhydrazide with 4-methylcyclohexanone . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy group and the hydrazone linkage play crucial roles in its biological activity. The compound can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. Additionally, it can undergo redox reactions that generate reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide can be compared with other similar compounds, such as:
4-hydroxybenzhydrazide: Lacks the methylcyclohexylidene moiety and has different chemical and biological properties.
4-hydroxy-N’-(4-isopropylbenzylidene)benzohydrazide: Contains an isopropylbenzylidene group instead of the methylcyclohexylidene group, leading to variations in its reactivity and applications.
Properties
CAS No. |
303063-81-2 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-hydroxy-N-[(4-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-2-6-12(7-3-10)15-16-14(18)11-4-8-13(17)9-5-11/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18) |
InChI Key |
BGNBOYNEBPKIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 |
Origin of Product |
United States |
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